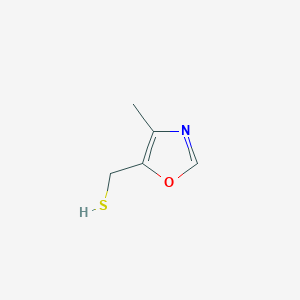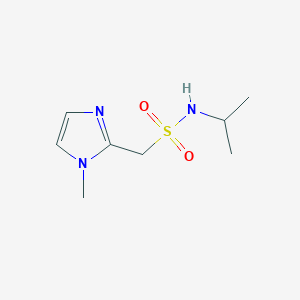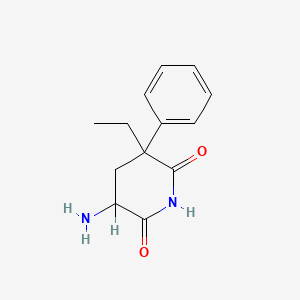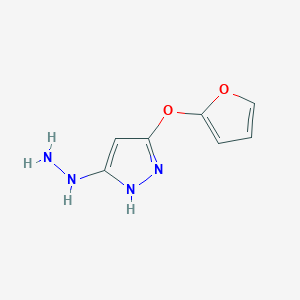
1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is an organic compound with the molecular formula C21H26O2Si . This compound is characterized by its cyclopropane ring, which is attached to a carboxaldehyde group and a silyl ether moiety. The presence of the silyl ether group makes it a valuable intermediate in organic synthesis, particularly in the protection of alcohols.
Méthodes De Préparation
The synthesis of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde typically involves the following steps:
Formation of the Silyl Ether: The reaction begins with the protection of an alcohol using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Cyclopropanation: The protected alcohol is then subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagent.
Analyse Des Réactions Chimiques
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be cleaved under acidic conditions to yield the free alcohol.
Applications De Recherche Scientifique
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is used in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of alcohols.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create novel drug candidates.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects alcohols from unwanted reactions, allowing for selective transformations at other functional groups. The cyclopropane ring and aldehyde group can undergo various reactions, enabling the synthesis of diverse compounds .
Comparaison Avec Des Composés Similaires
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde can be compared with other silyl-protected aldehydes and cyclopropane derivatives:
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanol: Similar in structure but with a hydroxyl group instead of an aldehyde.
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxylic acid: Similar but with a carboxylic acid group instead of an aldehyde.
Cyclopropanecarboxaldehyde: Lacks the silyl ether group, making it less versatile in organic synthesis.
Propriétés
Formule moléculaire |
C21H26O2Si |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C21H26O2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-21(16-22)14-15-21/h4-13,16H,14-15,17H2,1-3H3 |
Clé InChI |
BCJNWTCDXNUUKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)


![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)



![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)


